Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is a boron-containing organic compound. It is characterized by the presence of a pyridine ring substituted with a dioxaborolane group and two ester groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable boronate esters.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, which may influence their interaction with targets .
Biochemical Pathways
Boronic acids and their derivatives can influence various biochemical pathways due to their ability to interact with diols found in many biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by their ability to form reversible covalent bonds with diols, which can affect their absorption and distribution .
Result of Action
The ability of boronic acids and their derivatives to interact with various biological targets can result in a wide range of effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate . Factors such as pH can affect the formation of boronate complexes, potentially influencing the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid, which is esterified to form dimethyl pyridine-2,6-dicarboxylate.
Borylation Reaction: The esterified compound is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Esterification: Large-scale esterification of pyridine-2,6-dicarboxylic acid using methanol and a strong acid catalyst.
Continuous Borylation: Implementation of continuous flow reactors for the borylation step to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is common.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate undergoes several types of chemical reactions:
Cross-Coupling Reactions: It is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium perborate (NaBO3).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boronate ester group.
Substituted Esters: Formed through nucleophilic substitution of the ester groups.
Scientific Research Applications
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a pyridine ring.
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar ester groups but with a benzene ring.
Uniqueness
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is unique due to its pyridine ring, which can participate in additional coordination chemistry and provide different electronic properties compared to phenyl or benzene derivatives. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)17-11(8-9)13(19)21-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULHACFOJDBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678203 | |
Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-66-0 | |
Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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